Cas no 93457-69-3 (1-Butyl-1-methylpyrrolidinium bromide)

1-Butyl-1-methylpyrrolidinium bromide structure
93457-69-3 structure
Product name:1-Butyl-1-methylpyrrolidinium bromide
CAS No:93457-69-3
MF:C9H20BrN
MW:222.165802001953
MDL:MFCD07784439
CID:752694
PubChem ID:87561050

1-Butyl-1-methylpyrrolidinium bromide Chemical and Physical Properties

Names and Identifiers

    • 1-Butyl-1-methylpyrrolidinium bromide
    • N-butyl-N-MethylpyrrolidiniuM broMide
    • 1-butyl-1-methylpyrrolidin-1-ium,bromide
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide
    • N-Methyl-N-butylpyrrolidinium bromide
    • 1-Butyl-1-methylpyrrolidinium bromide (7CI)
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide (9CI)
    • 1-Ethyl-2,3-dimethylimidazolium bromide
    • AKOS015833015
    • DTXCID1029334
    • 1-butyl-1-methylpyrrolidiniumbromid
    • N-butyl,methylpyrrolidinium bromide
    • C9H20BrN
    • D70797
    • UNII-F2F21K33C1
    • SY067065
    • 1-butyl-1-methylpyrrolidin-1-ium;bromide
    • 1-BUTYL-1-METHYLPYRROLIDINIUM BROMIDE P1,4Br
    • CHEMBL3185280
    • NCGC00260250-01
    • Q27894191
    • CAS-93457-69-3
    • Tox21_202702
    • AS-63088
    • MFCD07784439
    • CS-W014241
    • 93457-69-3
    • 1-BUTYL-1-METHYLPYRROLIDIN-1-IUM BROMIDE
    • Pyrrolidinium, 1-butyl-1-methyl-, bromide (1:1)
    • DB-363490
    • DTXSID4049375
    • N-butyl-N-methylpyrrolidiniumbromide
    • B3427
    • 1-Butyl-1-methylpyrrolidinium bromide, >=99.0%
    • F2F21K33C1
    • SCHEMBL1534056
    • MDL: MFCD07784439
    • Inchi: 1S/C9H20N.BrH/c1-3-4-7-10(2)8-5-6-9-10;/h3-9H2,1-2H3;1H/q+1;/p-1
    • InChI Key: LCZRPQGSMFXSTC-UHFFFAOYSA-M
    • SMILES: [Br-].CCCC[N+]1(CCCC1)C

Computed Properties

  • Exact Mass: 221.07800
  • Monoisotopic Mass: 221.07791g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 92.9
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • Melting Point: 490 ºC
  • PSA: 0.00000
  • LogP: -1.01030

1-Butyl-1-methylpyrrolidinium bromide Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 22
  • Safety Instruction: 36/37
  • Hazardous Material Identification: Xn
  • Risk Phrases:R22
  • Storage Condition:Store at 4 ° C, better storage at -4 ° C

1-Butyl-1-methylpyrrolidinium bromide Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Butyl-1-methylpyrrolidinium bromide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1046975-100g
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3 97%
100g
¥473.00 2024-04-24
SHENG KE LU SI SHENG WU JI SHU
sc-222681A-50g
1-Butyl-1-methylpyrrolidinium bromide,
93457-69-3
50g
¥1369.00 2023-09-05
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803504-25g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99.0%
25g
¥251.00 2022-09-29
TRC
B810883-100mg
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3
100mg
$ 65.00 2022-06-06
TRC
B810883-500mg
1-Butyl-1-methylpyrrolidinium Bromide
93457-69-3
500mg
$ 80.00 2022-06-06
Ambeed
A774289-100g
N-Butyl-N-methylpyrrolidinium bromide
93457-69-3 97%
100g
$47.0 2025-02-25
abcr
AB289639-250 g
1-Butyl-1-methylpyrrolidinium bromide, 99%; .
93457-69-3 99%
250 g
€367.20 2023-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R015820-5g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99%
5g
¥34 2024-05-20
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B803504-500g
1-Butyl-1-methylpyrrolidinium bromide
93457-69-3 99.0%
500g
¥2,916.00 2022-09-29
Ambeed
A774289-500g
N-Butyl-N-methylpyrrolidinium bromide
93457-69-3 97%
500g
$234.0 2025-02-25

1-Butyl-1-methylpyrrolidinium bromide Production Method

Synthetic Circuit 1

Reaction Conditions
1.1 Solvents: Acetonitrile ;  rt; 12 h, rt; 3 h, 70 °C; 70 °C → rt
Reference
A recyclable triethylammonium ion-tagged diphenylphosphine palladium complex for the Suzuki-Miyaura reaction in ionic liquids
Lombardo, Marco; Chiarucci, Michel; Trombini, Claudio, Green Chemistry, 2009, 11(4), 574-579

Synthetic Circuit 2

Reaction Conditions
1.1 Solvents: Acetonitrile ;  5 - 10 bar, 40 - 45 °C
Reference
Synthesis, characterization and radiolytic properties of bis(oxalato)borate containing ionic liquids
Lall-Ramnarine, Sharon I.; Castano, Alejandra; Subramaniam, Gopal; Thomas, Marie F.; Wishart, James F., Radiation Physics and Chemistry, 2009, 78(12), 1120-1125

Synthetic Circuit 3

Reaction Conditions
1.1 Solvents: Acetonitrile ;  16 h, rt → 60 °C
Reference
Femtosecond Raman-Induced Kerr Effect Study of Temperature-Dependent Intermolecular Dynamics in Pyrrolidinium-Based Ionic Liquids: Effects of Anion Species
Kakinuma, Shohei; Shirota, Hideaki, Journal of Physical Chemistry B, 2019, 123(6), 1307-1323

Synthetic Circuit 4

Reaction Conditions
1.1 48 h, rt
Reference
Spirocyclic quaternary ammonium cations for alkaline anion exchange membrane applications: an experimental and theoretical study
Gu, Liang; Dong, Huilong; Sun, Zhe; Li, Youyong; Yan, Feng, RSC Advances, 2016, 6(97), 94387-94398

Synthetic Circuit 5

Reaction Conditions
1.1 Solvents: Acetonitrile ;  6 min, 45 °C; 2 min, 45 °C
Reference
Electron solvation dynamics and reactivity in ionic liquids observed by picosecond radiolysis techniques
Wishart, James F.; Funston, Alison M.; Szreder, Tomasz; Cook, Andrew R.; Gohdo, Masao, Faraday Discussions, 2012, 154, 353-363

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 0 °C → rt; overnight, reflux
Reference
Enhancement of whole cell dioxygenase biotransformations of haloarenes by toxic ionic liquids
Allen, C. C. R.; Boudet, C. J.; Hardacre, C.; Migaud, M. E., RSC Advances, 2014, 4(38), 19916-19924

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Acetonitrile ;  0 °C; 0 °C → rt; overnight, reflux
Reference
Physical-Chemical Characterization of Binary Mixtures of 1-Butyl-1-methylpyrrolidinium Bis{(trifluoromethyl)sulfonyl}imide and Aliphatic Nitrile Solvents as Potential Electrolytes for Electrochemical Energy Storage Applications
Neale, Alex R. ; Schutter, Christoph; Wilde, Patrick; Goodrich, Peter; Hardacre, Christopher ; et al, Journal of Chemical & Engineering Data, 2017, 62(1), 376-390

Synthetic Circuit 8

Reaction Conditions
1.1 2 d, rt
Reference
Rationalising the effects of ionic liquids on a nucleophilic aromatic substitution reaction
Hawker, Rebecca R.; Wong, Michaela J.; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2017, 15(30), 6433-6440

Synthetic Circuit 9

Reaction Conditions
1.1 48 h, rt
Reference
Understanding the effects of ionic liquids on a unimolecular substitution process: correlating solvent parameters with reaction outcome
Gilbert, Alyssa; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2019, 17(3), 675-682

Synthetic Circuit 10

Reaction Conditions
1.1 22 h, rt
1.2 Solvents: Acetonitrile ;  24 h, rt
Reference
Controlling the reactions of 1-bromogalactose acetate in methanol using ionic liquids as co-solvents
Gilbert, Alyssa; Haines, Ronald S.; Harper, Jason B., Organic & Biomolecular Chemistry, 2020, 18(28), 5442-5452

Synthetic Circuit 11

Reaction Conditions
1.1 Solvents: Acetonitrile ;  273 K; 4 h, 273 K; overnight, 273 K
Reference
Thermochemical properties of some bis(trifluoromethyl-sulfonyl)imide based room temperature ionic liquids
Jagadeeswara Rao, Ch.; Venkata Krishnan, R.; Venkatesan, K. A.; Nagarajan, K.; Srinivasan, T. G., Journal of Thermal Analysis and Calorimetry, 2009, 97(3), 937-943

Synthetic Circuit 12

Reaction Conditions
1.1 < 40 °C; 1 d
Reference
Process for preparation and purification of ionic liquids and precursors
, United States, , ,

Synthetic Circuit 13

Reaction Conditions
1.1 < 40 °C; 1 d, < 40 °C
Reference
The large scale synthesis of pure imidazolium and pyrrolidinium ionic liquids
Burrell, Anthony K.; Del Sesto, Rico E.; Baker, Sheila N.; McCleskey, T. Mark; Baker, Gary A., Green Chemistry, 2007, 9(5), 449-454

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Pyrrolidinium, 1-butyl-1-methyl-, salt with imidodisulfuryl fluoride (1:1) ;  rt → 75 °C; 5 min, 75 °C; 158 min, 75 °C → 85 °C
Reference
Process for producing ionic liquids
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Potassium bromide Solvents: Acetonitrile ,  Water ;  2 h, 50 °C
Reference
Preparation method of N,N-dialkylpyrrolidine bromide ionic liquid by electrolysis and application thereof as solvent to prepare tripyridylmethylamine compound
, China, , ,

Synthetic Circuit 16

Reaction Conditions
1.1 Solvents: Acetonitrile ;  70 °C; 10 min, 70 °C; 22 h, 70 °C
Reference
Synthesis of N,N-butyl-d9-methylpyrrolidinium bis(trifluoro-methanesulfonyl)imide
Weisshaart, Duane E.; Altena, Nicole J.; Anderson, Rachel S.; McManus, Riley P.; Letcher, Austin R.; et al, Journal of Undergraduate Chemistry Research, 2013, 12(3), 75-78

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Ethyl acetate ;  30 min, cooled; overnight, rt; 24 h, 60 °C
Reference
Cation structure-dependence of the induced free charge density gradient in imidazolium and pyrrolidinium ionic liquids
Wang, Yufeng; Adhikari, Laxmi; Baker, Gary A.; Blanchard, G. J., Physical Chemistry Chemical Physics, 2022, 24(32), 19314-19320

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Acetone ;  rt; 24 h, reflux
Reference
Cyclic quaternary ammonium ionic liquids with perfluoroalkyltrifluoroborates: synthesis, characterization, and properties
Zhou, Zhi-Bin; Matsumoto, Hajime; Tatsumi, Kuniaki, Chemistry - A European Journal, 2006, 12(8), 2196-2212

Synthetic Circuit 19

Reaction Conditions
1.1 48 h, rt
Reference
Base Stable Pyrrolidinium Cations for Alkaline Anion Exchange Membrane Applications
Gu, Fenglou; Dong, Huilong; Li, Youyong; Sun, Zhe; Yan, Feng, Macromolecules (Washington, 2014, 47(19), 6740-6747

1-Butyl-1-methylpyrrolidinium bromide Raw materials

1-Butyl-1-methylpyrrolidinium bromide Preparation Products

1-Butyl-1-methylpyrrolidinium bromide Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:93457-69-3)1-Butyl-1-methylpyrrolidinium bromide
A859767
Purity:99%
Quantity:500g
Price ($):211.0